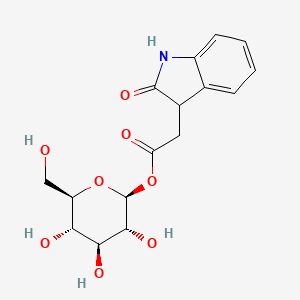

2-oxindole-3-acetyl-beta-D-glucose

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO8 |

|---|---|

Molecular Weight |

353.32 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(2-oxo-1,3-dihydroindol-3-yl)acetate |

InChI |

InChI=1S/C16H19NO8/c18-6-10-12(20)13(21)14(22)16(24-10)25-11(19)5-8-7-3-1-2-4-9(7)17-15(8)23/h1-4,8,10,12-14,16,18,20-22H,5-6H2,(H,17,23)/t8?,10-,12-,13+,14-,16+/m1/s1 |

InChI Key |

MLVJTFNIARPUAO-LCNORDJOSA-N |

SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Occurrence and Endogenous Distribution of 2 Oxindole 3 Acetyl Beta D Glucose in the Plant Kingdom

Identification and Quantification in Model Plant Species

The identification and quantification of 2-oxindole-3-acetyl-beta-D-glucose have been carried out in several model plant species, revealing diverse strategies for auxin inactivation. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in determining the endogenous levels of this compound. nih.gov

Arabidopsis thaliana

Arabidopsis thaliana is a well-studied model organism in which this compound is a prominent IAA metabolite. nih.govnih.gov Research has shown that the levels of oxIAA-glc in Arabidopsis seedlings are significantly higher than those of other IAA conjugates like IAA-aspartate and IAA-glutamate, as well as free IAA and oxIAA itself. nih.gov This suggests that the oxidation of IAA and subsequent glucosylation is a primary pathway for auxin inactivation in this species. nih.gov

The formation of oxIAA-glc from oxIAA is catalyzed by the enzyme UDP-glucosyltransferase 74D1 (UGT74D1). nih.gov Studies have demonstrated that feeding Arabidopsis seedlings with exogenous IAA leads to a rapid accumulation of both oxIAA and oxIAA-glc. nih.gov The concentration of oxIAA has been shown to closely mirror that of IAA in the root apex, indicating a tight regulation of auxin levels through this catabolic pathway. nih.gov In whole seedlings, oxIAA-glc is often the most abundant low-molecular-weight IAA metabolite. researchgate.net

Table 1: Endogenous Levels of this compound and Related Compounds in Arabidopsis thaliana Seedlings

| Compound | Concentration (ng/g FW) | Tissue/Condition | Reference |

| This compound (oxIAA-glc) | ~1000 | Whole seedlings | nih.gov |

| 2-Oxindole-3-acetic acid (oxIAA) | ~60 | Whole seedlings | nih.gov |

| Indole-3-acetic acid (IAA) | ~20 | Whole seedlings | nih.gov |

| Indole-3-acetyl-aspartate (IAA-Asp) | <10 | Whole seedlings | nih.gov |

| Indole-3-acetyl-glutamate (IAA-Glu) | <10 | Whole seedlings | nih.gov |

A comparative study of auxin metabolites in 10-day-old seedlings revealed the relative distribution of this compound in different tissues.

Table 2: Endogenous Levels of this compound in 10-day-old Arabidopsis thaliana Seedlings (pmol/g FW)

| Tissue | This compound (oxIAA-glc) |

| Shoots | 17.58 |

| Roots | 33.15 |

Data sourced from a 2023 study by Petřík et al., which quantified a range of IAA metabolites.

Zea mays

In contrast to Arabidopsis, the profile of auxin metabolites in Zea mays (maize) shows a different pattern. While the oxidation of IAA to oxIAA does occur, the subsequent glucosylation to this compound appears to be less prominent in seedling tissues. nih.gov In fact, in some studies of maize seedlings, oxIAA-glc was below the limit of detection. nih.gov Instead, other IAA conjugates, such as those involving myo-inositol, are considered important storage forms of auxin in maize seeds. nih.gov

However, a catabolic pathway for IAA in maize has been described as: indole-3-acetic acid → 2-oxindole-3-acetic acid → 7-hydroxy-2-oxindole-3-acetic acid → 7-hydroxy-2-oxindole-3-acetic acid glucoside. ebi.ac.ukebi.ac.uk This suggests that further hydroxylation may occur before glucosylation in this species.

A 2023 comparative study provided quantitative data for this compound in different parts of 10-day-old maize seedlings.

Table 3: Endogenous Levels of this compound in 10-day-old Zea mays Seedlings (pmol/g FW)

| Tissue | This compound (oxIAA-glc) |

| Shoots | 0.28 |

| Roots | 0.20 |

| Cotyledons | 0.04 |

Data sourced from a 2023 study by Petřík et al.

Pisum sativum

In Pisum sativum (pea), auxin metabolism is characterized by a high abundance of amide-linked conjugates. nih.gov While this compound has been detected, its levels are generally lower compared to other auxin metabolites, particularly the amino acid conjugates of oxIAA. nih.gov

The following table presents the quantification of this compound in various tissues of 10-day-old pea seedlings.

Table 4: Endogenous Levels of this compound in 10-day-old Pisum sativum Seedlings (pmol/g FW)

| Tissue | This compound (oxIAA-glc) |

| Shoots | 0.77 |

| Roots | 0.17 |

| Cotyledons | Not Detected |

Data sourced from a 2023 study by Petřík et al.

Triticum aestivum

Quantitative analysis of 10-day-old wheat seedlings provided the following values for this compound.

Table 5: Endogenous Levels of this compound in 10-day-old Triticum aestivum Seedlings (pmol/g FW)

| Tissue | This compound (oxIAA-glc) |

| Shoots | 0.10 |

| Roots | 0.18 |

| Cotyledons | 0.05 |

Data sourced from a 2023 study by Petřík et al.

Solanum lycopersicum

In Solanum lycopersicum (tomato), the metabolism of auxin in fruit tissue has been investigated. Studies involving the application of radiolabeled IAA to tomato pericarp tissue revealed the formation of two major polar metabolites. nih.gov Upon hydrolysis, these metabolites yielded 2-oxindole-3-acetic acid (oxIAA). nih.gov Further analysis suggested that these were high molecular weight conjugates of oxIAA, likely peptides, formed through the oxidation of indole-3-acetylaspartic acid (IAAsp). nih.gov

While the presence of oxIAA is clearly established as a key step in auxin catabolism in tomato fruit, the direct identification and quantification of this compound (oxIAA-glc) in this species are not extensively documented in the available research. The current evidence points towards conjugation with amino acids or peptides as a significant fate for oxIAA in this tissue.

Oryza sativa

In Oryza sativa (rice), the regulation of auxin levels is critical, especially under conditions such as submergence. Studies have identified various IAA conjugates and catabolites in rice seedlings, including IAA-amino acid conjugates and oxIAA. researchgate.net The levels of these compounds are known to be influenced by environmental factors like oxygen availability and light. researchgate.net

Research has also pointed to the existence of N-glucosylation of IAA in rice, forming N-beta-D-glucopyranosyl indole-3-acetic acid (IAA-N-Glc) and its amino acid conjugates, which are found to accumulate in the roots. researchgate.net While the oxidation of IAA to oxIAA is a known metabolic pathway in rice, the direct quantification of this compound has not been a primary focus in the reviewed literature. One study did note the identification of oxIAA-aspartate in rice. capes.gov.br This suggests that, similar to tomato, the conjugation of oxIAA with amino acids may be a prominent metabolic route in rice.

Diverse Angiosperm Lineages

Research has identified this compound in model organisms and key agricultural crops, indicating a widespread, though varied, importance in auxin regulation among flowering plants.

Arabidopsis thaliana : In this widely studied model plant, this compound is a major metabolite of IAA. researchgate.netoup.com Studies have shown that it is the most abundant low-molecular-weight IAA conjugate, surpassing the levels of other conjugates like IAA-aspartate and IAA-glutamate. oup.com The formation of this compound is primarily catalyzed by the enzyme UGT74D1. oup.com Mutant Arabidopsis plants lacking a functional UGT74D1 gene exhibit a significant (up to 85%) reduction in the endogenous concentration of this compound, with a concurrent 2.5-fold increase in its precursor, oxIAA. oup.com

Pea (Pisum sativum L.) : In contrast to Arabidopsis, this compound is not the dominant auxin metabolite in pea seedlings. Instead, conjugates of oxIAA with amino acids are the major forms. researchgate.netnih.gov This suggests a different primary pathway for auxin catabolite processing in this legume species.

Maize (Zea mays L.) : In maize seedlings, this compound has been detected, although its levels can be surpassed by its precursor, oxIAA, particularly in the shoots. nih.gov The catabolism of IAA in maize is a complex process, with evidence suggesting that further hydroxylation and glucosylation of oxIAA can occur. nasa.gov

Wheat (Triticum aestivum L.) : Similar to maize, wheat seedlings contain this compound, but oxIAA is often the more abundant inactive auxin metabolite, especially in the shoots. nih.gov

Tissue-Specific and Organ-Specific Localization Profiles

The concentration of this compound displays significant variation between different organs and tissues within a single plant, reflecting localized regulation of auxin levels.

In Arabidopsis thaliana , the distribution of this compound is not uniform. Under normal conditions, its precursor, oxIAA, is found in higher concentrations in the roots compared to the shoots. nih.gov Studies on Arabidopsis under ammonium (B1175870) stress revealed that the content of this compound was substantially higher in both leaves (almost 7-fold) and roots (more than 2-fold) compared to control plants, with the highest concentrations being in the leaves. nih.gov

In maize and wheat , a general trend is observed where the concentration of auxin catabolites, including this compound, is higher in the roots compared to the shoots. nih.gov In pea, while oxIAA-amino acid conjugates are dominant, their levels also vary between roots, shoots, and cotyledons. researchgate.netnih.gov

The following table provides a summary of the relative abundance of this compound in different tissues of selected angiosperms at an early growth stage.

| Species | Tissue | Relative Abundance of this compound |

| Arabidopsis thaliana | Shoot | Dominant oxidized IAA metabolite |

| Root | Present, but oxIAA can be higher | |

| Pisum sativum (Pea) | Shoot | Minor component |

| Root | Minor component | |

| Cotyledons | Minor component | |

| Zea mays (Maize) | Shoot | Present, but oxIAA is more abundant |

| Root | Higher than in shoots | |

| Triticum aestivum (Wheat) | Shoot | Present, but oxIAA is more abundant |

| Root | Higher than in shoots |

Developmental Dynamics of this compound Levels During Plant Growth Stages

In Arabidopsis thaliana , a study tracking auxin metabolite dynamics showed that in the shoots, the highest levels of IAA and its conjugates, including this compound, were observed at an early developmental stage (stage 1.0). The concentrations of these conjugates then decreased in later stages. nih.gov

In maize , a developmental shift in auxin catabolism is evident. While earlier developmental stages are characterized by higher levels of oxIAA, the later stages show an accumulation of this compound in the roots. nih.gov This suggests a temporal regulation of the final steps of auxin inactivation.

In Scots Pine (Pinus sylvestris), a gymnosperm, the induction of IAA catabolism to form 2-oxindole-3-acetic acid and its conjugates coincides with the initiation of de novo auxin synthesis, highlighting the tight correlation between auxin production and degradation during seedling development. nih.gov While this study did not specifically quantify the glucose conjugate, it points to the developmental regulation of the pathway leading to its formation.

The table below summarizes the developmental trends of this compound in different plant species.

| Species | Developmental Trend | Tissue |

| Arabidopsis thaliana | Highest at early stages, then decreases | Shoot |

| Zea mays | Accumulates in later stages | Root |

Biosynthesis and Metabolic Pathways Leading to 2 Oxindole 3 Acetyl Beta D Glucose

Glucosylation of 2-Oxindole-3-acetic Acid to 2-Oxindole-3-acetyl-beta-D-glucose

Identification and Functional Characterization of UDP-Glucosyltransferases (UGTs)

Specific Role of UGT74D1 in Glucosylation of OxIAA

The primary enzyme responsible for the glucosylation of OxIAA in the model plant Arabidopsis thaliana is UGT74D1, a member of the UDP-glycosyltransferase (UGT) superfamily. nih.govnih.govoup.com Research has provided substantial genetic and biochemical evidence to pinpoint its function. nih.gov Studies involving screening of Arabidopsis UGT genes expressed in yeast identified that strains expressing UGT74D1 accumulated OxIAA-Glc in the culture medium when supplied with OxIAA. nih.govoup.com

Further confirmation came from in vitro experiments where UGT74D1 expressed in Escherichia coli was shown to directly convert OxIAA into OxIAA-Glc. nih.govnih.govoup.com The physiological significance of this enzyme is highlighted in ugt74d1-deficient mutants. These mutants exhibit a dramatic 85% reduction in the endogenous levels of OxIAA-Glc, coupled with a 2.5-fold increase in the accumulation of its substrate, OxIAA. nih.govnih.govoup.com Conversely, the induction of UGT74D1 expression leads to a marked increase in the levels of OxIAA-Glc. nih.govnih.gov These findings collectively establish that UGT74D1 catalyzes a committed and major step in the OxIAA-dependent metabolic pathway of auxin. nih.govnih.gov

Substrate Preferences and Enzyme Kinetics of OxIAA Glucosyltransferases

While UGT74D1 is the major enzyme for OxIAA glucosylation, it also demonstrates activity with other auxin-related compounds. nih.govslu.se This indicates a degree of substrate promiscuity. Studies have shown that UGT74D1 can catalyze the glucosylation of IAA itself, as well as other molecules like indole-3-butyric acid (IBA). nih.govslu.se However, its primary role in vivo appears to be the glucosylation of OxIAA, as suggested by the significant metabolic shifts observed in ugt74d1 mutants. nih.gov Another glucosyltransferase, UGT84B1, is also capable of dual glucosylation of both IAA and OxIAA, further broadening the enzymatic landscape of auxin homeostasis. slu.se

The kinetic properties of these enzymes are influenced by the structure of the substrate. mdpi.com For instance, an enzyme from Zea mays that synthesizes IAA-glucose shows no activity with OxIAA, indicating high specificity. nih.gov The substituents on the phenolic substrates can dictate whether the enzyme follows Michaelis-Menten kinetics or exhibits substrate inhibition. mdpi.com

Below is a data table summarizing the known substrate preferences of UGT74D1.

| Enzyme | Primary Substrate | Other Known Substrates | Organism |

| UGT74D1 | 2-Oxindole-3-acetic acid (OxIAA) nih.govnih.gov | Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), Indole-3-propionic acid, Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D), Indole-3-carboxylic acid nih.gov | Arabidopsis thaliana |

| UGT84B1 | Indole-3-acetic acid (IAA) nih.gov | 2-Oxindole-3-acetic acid (OxIAA), Phenylacetic acid (PAA) slu.senih.gov | Arabidopsis thaliana |

Regulation of Glucosylation Enzyme Activity

The activity of enzymes that glucosylate OxIAA is subject to regulation at multiple levels, ensuring precise control over auxin catabolism. A key regulatory mechanism is at the transcriptional level. The induction of the UGT74D1 gene leads to a corresponding increase in the accumulation of OxIAA-Glc, demonstrating that the expression of the enzyme directly impacts the rate of this metabolic pathway. nih.govnih.gov

Comparative Analysis with Other Auxin Conjugation Pathways

The formation of this compound is part of a wider network of auxin conjugation pathways that collectively manage the levels of active IAA in the plant. Understanding its relationship with other key conjugates, such as IAA-glucose and OxIAA-amino acids, is essential to appreciate its specific role.

Differentiation from Indole-3-acetic Acid-Glucose Conjugates (IAA-Glc)

While both OxIAA-Glc and IAA-glucose (IAA-Glc) are glucosylated forms of auxin-related molecules, their biosynthesis and physiological roles are distinct. The formation of IAA-Glc is primarily catalyzed by the enzyme UGT84B1 in Arabidopsis, which directly conjugates glucose to the active hormone IAA. nih.gov This process is considered a reversible inactivation mechanism, creating a storage form of IAA that can be hydrolyzed back to the active form when needed. slu.se

In contrast, the formation of OxIAA-Glc, catalyzed mainly by UGT74D1, uses the inactive catabolite OxIAA as its substrate. nih.govnih.gov This pathway represents an irreversible step in auxin degradation. Oxidation of IAA to OxIAA is irreversible, and the subsequent glucosylation to OxIAA-Glc further commits the molecule to catabolism, effectively removing it from the active auxin pool permanently. researchgate.netnih.gov In Arabidopsis roots, OxIAA is a major product of IAA degradation, whereas conjugates like IAA-Glc are typically found at much lower concentrations. nih.govresearchgate.net

The table below summarizes the key differences between these two glucosylation pathways.

| Feature | This compound (OxIAA-Glc) | Indole-3-acetic Acid-Glucose Conjugate (IAA-Glc) |

| Precursor | 2-Oxindole-3-acetic acid (OxIAA) (inactive catabolite) nih.gov | Indole-3-acetic acid (IAA) (active hormone) nih.gov |

| Primary Enzyme | UGT74D1 nih.govnih.gov | UGT84B1 nih.gov |

| Nature of Pathway | Irreversible catabolism researchgate.netnih.gov | Reversible inactivation/storage slu.se |

| Physiological Role | Permanent removal of auxin from the active pool. nih.gov | Temporary storage of active auxin. slu.se |

Relationship with 2-Oxindole-3-acetyl-amino Acid Conjugates (OxIAA-AAs)

Recent research has elucidated that the formation of OxIAA-Glc is metabolically linked to another class of auxin conjugates: 2-oxindole-3-acetyl-amino acid conjugates (OxIAA-AAs). nih.govcas.cz A proposed model of auxin catabolism suggests that IAA is first conjugated to amino acids by enzymes from the GRETCHEN HAGEN 3 (GH3) family, forming IAA-amino acid conjugates (IAA-AAs). nih.govcas.cz These conjugates are then oxidized by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes to produce OxIAA-AAs. nih.gov Finally, these OxIAA-AAs can be hydrolyzed by amidohydrolases (like ILR1) to release free OxIAA, which is the direct precursor for the synthesis of OxIAA-Glc by UGT74D1. nih.govcas.cz

This places the biosynthesis of OxIAA-AAs as an upstream event relative to the formation of OxIAA-Glc, positioning them as intermediates in a major auxin inactivation pathway. nih.gov The contribution of this pathway is species-dependent; for example, OxIAA-AA conjugates are the major auxin metabolites in pea, while OxIAA-Glc is the dominant form in Arabidopsis. nih.govresearchgate.netnih.gov

Biosynthesis of OxIAA-Aspartate, OxIAA-Glutamate, OxIAA-Leucine, and OxIAA-Phenylalanine

The biosynthesis of specific OxIAA-amino acid conjugates follows the general pathway described above. The process begins with the conjugation of IAA to an amino acid, a reaction catalyzed by GH3 enzymes. nih.gov The resulting IAA-amino acid conjugate is then irreversibly oxidized by DAO1 to form the corresponding OxIAA-amino acid conjugate. researchgate.netnih.gov

OxIAA-Aspartate (oxIAA-Asp) and OxIAA-Glutamate (oxIAA-Glu) : The formation of IAA-aspartate (IAA-Asp) and IAA-glutamate (IAA-Glu) is a well-established route of IAA inactivation. researchgate.net These conjugates are then oxidized by DAO1 to yield oxIAA-Asp and oxIAA-Glu. nih.gov

OxIAA-Leucine (oxIAA-Leu) and OxIAA-Phenylalanine (oxIAA-Phe) : More recently, oxIAA-Leu and oxIAA-Phe have been identified as naturally occurring auxin metabolites in plants. nih.govresearchgate.netnih.gov Their biosynthesis follows the same two-step process: GH3-mediated conjugation of IAA with leucine (B10760876) or phenylalanine, followed by DAO1-mediated oxidation of the resulting IAA-Leu or IAA-Phe. nih.gov

The table below outlines the biosynthesis of these specific OxIAA-amino acid conjugates.

| Final Product | Intermediate Conjugate | Step 1 Enzyme Family | Step 2 Enzyme Family |

| OxIAA-Aspartate | IAA-Aspartate | GH3 nih.gov | DAO nih.gov |

| OxIAA-Glutamate | IAA-Glutamate | GH3 nih.gov | DAO nih.gov |

| OxIAA-Leucine | IAA-Leucine | GH3 nih.gov | DAO nih.gov |

| OxIAA-Phenylalanine | IAA-Phenylalanine | GH3 nih.gov | DAO nih.gov |

Species-Specific Dominance of Auxin Inactivation Forms

The regulation of auxin homeostasis is a critical process in plant growth and development, and the inactivation of the primary auxin, indole-3-acetic acid (IAA), is a key component of this regulation. Plants employ several pathways to inactivate IAA, primarily through conjugation to amino acids or sugars, or by oxidation. The formation of this compound (oxIAA-glc) is a significant oxidative inactivation pathway. Research has revealed that the dominance of these inactivation pathways varies considerably among different plant species, highlighting a diversity in auxin metabolic strategies. frontiersin.orgnih.gov

Studies comparing auxin metabolite profiles in various plant species have demonstrated that the relative abundance of different IAA conjugates and catabolites can differ dramatically. frontiersin.orgnih.gov This species-specific dominance suggests that different plants have evolved distinct mechanisms to fine-tune their auxin levels in response to developmental and environmental cues.

A comparative study of the model dicot Arabidopsis thaliana, the legume Pisum sativum (pea), and the monocots Zea mays (maize) and Triticum aestivum (wheat) provides a clear illustration of this diversity. In Arabidopsis thaliana, the oxidative pathway leading to the formation of 2-oxindole-3-acetic acid (OxIAA) and its subsequent glucosylation to oxIAA-glc is a predominant route for IAA inactivation. frontiersin.orgnih.gov The endogenous levels of oxIAA-glc in Arabidopsis are significantly higher than those of other IAA conjugates, such as IAA-aspartate and IAA-glutamate, underscoring the importance of the OxIAA pathway in this species. nih.gov Specifically, in Arabidopsis shoots and roots, oxIAA-glc is a major contributor to the pool of inactivated auxins. frontiersin.org

In stark contrast, in pea (Pisum sativum), the conjugation of oxidized IAA to amino acids (oxIAA-AAs) is the major inactivation pathway. frontiersin.orgnih.gov In pea shoots and roots, oxIAA-AA conjugates account for the largest proportion of IAA metabolites. frontiersin.orgnih.gov This indicates a clear preference for amino acid conjugation of oxidized IAA over glucosylation in this species.

In the monocot species maize (Zea mays) and wheat (Triticum aestivum), the auxin metabolic profile again differs from both Arabidopsis and pea. In the shoots of both maize and wheat, the most abundant inactive auxin metabolite is 2-oxindole-3-acetic acid (oxIAA) itself. frontiersin.orgnih.gov While oxIAA-amino acid conjugates are present, they constitute a minor fraction of the total auxin metabolite pool. frontiersin.orgnih.gov Notably, in maize, another significant pathway for IAA conjugation involves the formation of indole-3-acetyl-myo-inositol. nih.gov

These findings demonstrate a clear species-specific dominance in the pathways of auxin inactivation. While the formation of this compound is a key strategy in Arabidopsis, other species like pea, maize, and wheat rely more heavily on other mechanisms, such as the formation of oxIAA-amino acid conjugates or the accumulation of unconjugated oxIAA. This metabolic diversity likely reflects the distinct evolutionary pressures and developmental strategies of different plant lineages.

Genetic and Molecular Regulation of 2 Oxindole 3 Acetyl Beta D Glucose Metabolism

Forward and Reverse Genetic Approaches to Dissect Auxin Catabolism

Genetic approaches have been instrumental in identifying the genes and enzymes involved in the conversion of IAA to oxIAA-Glc. Both forward and reverse genetics have provided valuable insights into this catabolic pathway.

Analysis of Loss-of-Function Mutants Affecting OxIAA-Glc Levels (e.g., ugt74d1 mutants)

The identification and characterization of loss-of-function mutants have been pivotal in elucidating the roles of specific genes in oxIAA-Glc synthesis. A prime example is the study of ugt74d1 mutants in Arabidopsis thaliana.

Role of UGT74D1: The UDP-glycosyltransferase UGT74D1 has been identified as a key enzyme that catalyzes the glucosylation of 2-oxindole-3-acetic acid (OxIAA) to form oxIAA-Glc. oup.comnih.govnih.gov This was discovered by screening yeast transformed with Arabidopsis UGT genes, where yeast expressing UGT74D1 accumulated oxIAA-Glc when supplied with OxIAA. nih.govnih.gov Further in vitro experiments using UGT74D1 expressed in Escherichia coli confirmed its ability to convert OxIAA to oxIAA-Glc. nih.govnih.gov

Impact of ugt74d1 Mutation: In ugt74d1-deficient mutants, the endogenous concentration of oxIAA-Glc was found to be reduced by as much as 85%, while the level of its precursor, OxIAA, increased by 2.5-fold. oup.comnih.gov This demonstrates that UGT74D1 is the primary enzyme responsible for this conversion in Arabidopsis. oup.comnih.gov The ugt74d1 mutants themselves exhibit subtle developmental phenotypes under normal conditions, suggesting functional redundancy in auxin homeostasis pathways. researchgate.net However, the significant alteration in the metabolite profile underscores the importance of this specific step in auxin catabolism. researchgate.net

Other Mutants: In addition to ugt74d1, other mutants have been identified through forward genetic screens that show altered levels of various IAA metabolites, including oxIAA and oxIAA-Glc. researchgate.net For instance, the sur2-1 mutant, which has a defect in the cytochrome P450 monooxygenase CYP83B1, displays a significantly different IAA metabolite profile, highlighting the interconnectedness of different metabolic pathways in regulating auxin levels. researchgate.net The analysis of such mutants helps to build a more comprehensive picture of the genetic network controlling auxin catabolism. researchgate.net

Table 1: Impact of ugt74d1 Mutation on Auxin Metabolite Levels

| Metabolite | Change in ugt74d1 Mutant | Reference |

| 2-oxindole-3-acetyl-beta-D-glucose (oxIAA-Glc) | 85% decrease | oup.comnih.gov |

| 2-oxindole-3-acetic acid (OxIAA) | 2.5-fold increase | oup.comnih.gov |

Transcriptional and Post-Transcriptional Control of Genes Involved in OxIAA-Glc Synthesis

The synthesis of oxIAA-Glc is not only dependent on the presence of the necessary enzymes but is also tightly regulated at the transcriptional and post-transcriptional levels. This ensures that auxin catabolism can be finely tuned in response to developmental and environmental signals.

The expression of genes involved in auxin metabolism is often responsive to auxin levels themselves, forming feedback loops. For instance, the expression of some GH3 genes, which conjugate amino acids to IAA, is induced by auxin. frontiersin.org While the direct transcriptional regulation of UGT74D1 by auxin has not been extensively detailed, the broader principle of feedback regulation is a common theme in auxin biology. oup.com Transcriptional control is mediated by auxin response factors (ARFs) that bind to auxin response elements (AuxREs) in the promoters of target genes. nih.gov

Post-transcriptional regulation adds another layer of control. This can involve processes such as alternative splicing of pre-mRNA, which can generate different protein isoforms from a single gene. youtube.com While specific instances of post-transcriptional regulation of UGT74D1 or DAO1 are not well-documented in the provided context, it is a known mechanism for regulating gene expression in response to various stimuli. nih.govnih.gov For example, pathogens can modulate the host's post-transcriptional regulatory pathways to facilitate infection, highlighting the importance of this level of control. biorxiv.org

Interplay of Hormonal Signaling Pathways and Environmental Cues on OxIAA-Glc Metabolism

The metabolism of oxIAA-Glc is integrated with other hormonal signaling pathways and is influenced by environmental cues, allowing the plant to coordinate its growth and development with its surroundings.

Hormonal Crosstalk: Auxin homeostasis is intricately linked with other phytohormones like cytokinins, gibberellins, and brassinosteroids. researchgate.netnih.gov For example, glucose, a key signaling molecule, can promote brassinosteroid signaling, which in turn influences root directional growth, a process heavily dependent on auxin gradients. researchgate.net Cytokinin and ethylene (B1197577) signaling pathways can act antagonistically to glucose and brassinosteroids in regulating root growth. researchgate.net This complex interplay suggests that the flux through the auxin catabolic pathway, including the formation of oxIAA-Glc, is likely modulated by the status of other hormonal signals.

Environmental Cues: Environmental factors such as light and nutrient availability significantly impact auxin metabolism. Sugars derived from photosynthesis are not just energy sources but also act as signaling molecules that can influence auxin biosynthesis and catabolism. researchgate.net High glucose levels have been shown to elevate IAA metabolism. researchgate.net This suggests that under conditions of high photosynthetic activity, there is a corresponding increase in the capacity to inactivate excess auxin, thereby maintaining homeostasis. Light quality and intensity also regulate auxin levels, partly through their effects on sugar metabolism. researchgate.net

Stress Responses: Abiotic stresses like salt and drought can also impact auxin metabolism. Overexpression of certain auxin-related genes can confer enhanced tolerance to these stresses, indicating a role for auxin homeostasis in stress adaptation. nih.gov The accumulation of oxIAA-Glc as a major, stable, and inactive form of auxin likely plays a role in adjusting the active auxin pool during stress responses.

Biological Roles and Physiological Significance of 2 Oxindole 3 Acetyl Beta D Glucose in Plant Systems

Pivotal Role in Maintaining Auxin Homeostasis and Fine-Tuning Auxin Gradients

The maintenance of auxin homeostasis—the dynamic equilibrium of auxin biosynthesis, transport, and degradation—is fundamental for proper plant function. pnas.orgnih.gov The irreversible catabolism of IAA is a critical component of this process, preventing the excessive accumulation of active hormone. pnas.orgnih.gov The primary oxidative pathway for IAA inactivation involves its conversion to 2-oxindole-3-acetic acid (oxIAA). pnas.orgnih.gov This inactive catabolite can be further conjugated with glucose to form 2-oxindole-3-acetyl-beta-D-glucose (oxIAA-Glc). nih.govoup.comfrontiersin.org

This two-step inactivation process is a cornerstone of auxin homeostasis. The oxidation of IAA to oxIAA, catalyzed by enzymes like DIOXYGENASE FOR AUXIN OXIDATION (DAO), is an irreversible step that effectively removes active auxin from the cellular pool. pnas.orgnih.gov The subsequent glucosylation of oxIAA to form oxIAA-Glc, a reaction catalyzed by the enzyme UGT74D1 in Arabidopsis thaliana, further commits the molecule to an inactivation pathway. oup.comoup.com This conversion is highly efficient; in fact, oxIAA-Glc is often the most abundant low-molecular-weight IAA metabolite found in Arabidopsis, with levels that can be 30 to 50 times higher than that of free IAA. nih.govoup.com

This metabolic sequence is vital for establishing and maintaining the precise auxin gradients required for various developmental processes. nih.govebi.ac.uk In the Arabidopsis root apex, for instance, the concentration gradient of oxIAA closely mirrors that of IAA, indicating that the rate of IAA oxidation is tightly linked to local auxin levels. nih.govoup.com By rapidly converting excess IAA to the inactive forms of oxIAA and subsequently oxIAA-Glc, plant cells can sharpen auxin maxima and minima, which are critical for processes like root development and gravitropism. nih.govebi.ac.uk The formation of oxIAA-Glc represents a terminal step in this deactivation cascade, ensuring that auxin signaling is appropriately attenuated once a developmental cue has been processed. pnas.orgnih.gov

The relative importance of this pathway can vary between plant species. While the formation of oxIAA-Glc is the dominant inactivation route in Arabidopsis, other plants like pea (Pisum sativum) may rely more heavily on the formation of oxIAA-amino acid conjugates. frontiersin.orgnih.gov This highlights the diversity of auxin metabolic strategies within the plant kingdom, while underscoring the central role of oxIAA-derived molecules in regulating auxin levels.

Table 1: Relative Abundance of Auxin Metabolites in Various Plant Species This table illustrates the diversity in auxin inactivation pathways, showing the dominant metabolites in different plant models. Data is compiled from studies on seedlings at a comparable growth stage.

| Plant Species | Dominant IAA Metabolite(s) | Key Findings | Reference(s) |

| Arabidopsis thaliana | oxIAA-Glc | oxIAA-Glc is the most abundant IAA catabolite, indicating the primacy of the oxidation and glucosylation pathway. | nih.govfrontiersin.orgoup.com |

| Pea (Pisum sativum) | oxIAA-Amino Acid Conjugates | In contrast to Arabidopsis, pea seedlings show a higher accumulation of oxIAA conjugated to amino acids like aspartate and glutamate. | frontiersin.orgnih.gov |

| Maize (Zea mays) | IAA-esters (e.g., IAA-myo-inositol), 7-hydroxy-oxIAA-glucoside | Maize utilizes ester-linked IAA conjugates as a major storage form and further modifies oxIAA into hydroxylated glucosides. | frontiersin.orgresearchgate.net |

| Wheat (Triticum aestivum) | IAA-Amino Acid Conjugates | Similar to pea, wheat shows significant levels of IAA conjugated to amino acids, with oxIAA-Glc being less prominent. | frontiersin.orgnih.gov |

Functional Impact on Plant Developmental Processes

The precise regulation of auxin levels via the formation of metabolites like oxIAA-Glc has profound consequences for plant development. By modulating the amount of active IAA, this pathway directly influences auxin signaling and downstream developmental events.

Modulation of Auxin Responses and Signaling Cascades

Auxin signaling operates through a well-defined nuclear pathway. At low concentrations, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene expression. mdpi.com When IAA levels rise, auxin acts as a "molecular glue" that facilitates the binding of Aux/IAA proteins to an SCFTIR1/AFB ubiquitin ligase complex, leading to their degradation. oup.com This degradation frees ARFs to regulate the transcription of auxin-responsive genes. oup.comfrontiersin.org

The conversion of IAA to oxIAA and then to oxIAA-Glc directly impacts this cascade by reducing the pool of active IAA available to bind the TIR1/AFB co-receptors. OxIAA itself has been shown to have very little biological activity and does not effectively compete with IAA in signaling or transport assays. nih.govresearchgate.net Therefore, the metabolic flux towards oxIAA-Glc effectively dampens the auxin signal, providing a mechanism to terminate a response.

The enzyme UGT74D1, which synthesizes oxIAA-Glc, is a key modulator in this process. oup.com Studies have shown that the expression of UGT74D1 is itself influenced by auxin, though it responds more slowly than early auxin-responsive genes like the GH3 family. nih.gov This suggests a feedback mechanism where sustained high levels of auxin can promote its own long-term inactivation through the oxIAA-Glc pathway. nih.gov

Influence on Root Gravitropism and Architecture

Root gravitropism, the process by which roots grow in the direction of gravity, is a classic example of an auxin-regulated developmental process. mdpi.com It relies on the establishment of a differential auxin gradient across the root tip upon gravistimulation. mdpi.com The catabolism of IAA to oxIAA and oxIAA-Glc is critical for shaping this gradient. nih.govebi.ac.uk

Research has directly linked the accumulation of oxIAA-Glc to defects in root gravitropism. The induction of the UGT74D1 gene in Arabidopsis leads to a marked increase in the level of oxIAA-Glc. oup.comebi.ac.uk This heightened metabolic activity depletes the local pool of active IAA required for the gravitropic response, resulting in a loss of root gravitropism. oup.comnih.gov This phenotype can be rescued by the external application of IAA, confirming that the effect is due to a reduction in auxin levels below the necessary threshold for the response. nih.gov

These findings indicate that the synthesis of this compound is not merely a passive degradation process but an active regulatory mechanism. It helps to resolve auxin gradients and reset the system, ensuring that developmental processes like gravitropism are tightly controlled and responsive to environmental cues. nih.govnih.gov

**Table 2: Research Findings on the Role of UGT74D1 and oxIAA-Glc in Arabidopsis*** *This table summarizes key experimental results linking the enzyme UGT74D1 and its product, oxIAA-Glc, to specific physiological outcomes.

| Experimental Approach | Observation | Conclusion | Reference(s) |

| Analysis of ugt74d1 mutant | 85% decrease in oxIAA-Glc levels; 2.5-fold increase in oxIAA levels. | UGT74D1 is the primary enzyme responsible for the glucosylation of oxIAA in vivo. | oup.comoup.com |

| Overexpression of UGT74D1 | Markedly increased levels of oxIAA-Glc; loss of root gravitropism. | Increased flux towards oxIAA-Glc depletes active IAA pools in the root apex, impairing the gravitropic response. | oup.comebi.ac.uknih.gov |

| Feeding experiments with labeled IAA | Rapid metabolism of IAA to oxIAA and oxIAA-Glc in root tissues. | The oxidation of IAA to oxIAA is a primary mechanism of auxin deactivation in roots. | nih.gov |

| Biochemical characterization of UGT74D1 protein | The enzyme efficiently converts oxIAA to oxIAA-Glc in vitro. | Confirms the catalytic function of UGT74D1 in the final step of this major auxin inactivation pathway. | oup.com |

Accumulation and Metabolic Adjustments in Response to Abiotic and Biotic Stresses

Plants, being sessile organisms, must constantly adapt their growth and development to changing environmental conditions. frontiersin.orgmdpi.com Auxin homeostasis is now understood to be a critical nexus for integrating signals from various abiotic and biotic stresses, including drought, salinity, extreme temperatures, and pathogen attack. nih.govmdpi.comnih.govnih.gov The metabolic pathway leading to this compound plays a significant role in these adaptive responses.

Under stressful conditions, plants often exhibit reduced growth, which is frequently associated with changes in hormone metabolism. nih.gov Several studies have shown that abiotic stresses can lead to an alteration in auxin levels and an upregulation of genes involved in auxin catabolism. nih.govnih.gov For example, exogenous application of auxin was found to induce the accumulation of the inactive catabolite oxIAA, suggesting that under conditions of hormonal imbalance, which can be triggered by stress, the pathway is activated to restore homeostasis. nih.gov

The modulation of auxin levels is a key strategy for survival. For instance, overexpression of UGT74E2, a related glycosyltransferase, results in enhanced tolerance to osmotic stress in Arabidopsis. nih.gov This suggests that the glucosylation of hormone-related molecules is an important mechanism for stress adaptation. While direct evidence for the accumulation of oxIAA-Glc under specific stresses is still emerging, the involvement of the auxin catabolism pathway is clear. The plant may prioritize survival over growth by shunting auxin towards inactivation pathways, including the formation of oxIAA and its subsequent glucosylation. nih.gov This response helps to reallocate resources and adjust morphology, for instance by modulating root architecture to better cope with water scarcity. mdpi.comnih.gov

Similarly, in response to biotic stress from pathogens, plants often show altered expression of auxin-regulated genes. nih.gov The balance between active and inactive auxin can influence the outcome of plant-pathogen interactions. By controlling auxin levels through catabolic pathways leading to oxIAA-Glc, the plant can fine-tune its defense responses.

Advanced Analytical Methodologies for Research on 2 Oxindole 3 Acetyl Beta D Glucose and Its Metabolites

High-Resolution Liquid Chromatography-Mass Spectrometry for Comprehensive Profiling

High-resolution liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of 2-oxindole-3-acetyl-beta-D-glucose and its related metabolites. This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Quantitative and Qualitative Applications of LC-MS/MS and HPLC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the comprehensive profiling of auxin metabolites, including this compound (oxIAA-glc). nih.gov This technique allows for both the identification (qualitative analysis) and measurement (quantitative analysis) of these compounds in complex plant extracts. nih.gov

For quantitative studies, a multiple reaction monitoring (MRM) mode is often employed. This involves selecting a specific precursor ion (the molecular ion of the target compound) and then monitoring for a specific product ion that is formed upon fragmentation. This high specificity minimizes interference from other compounds in the matrix. The analysis of auxin metabolites, including oxIAA-glc, has been successfully performed using LC-MS/MS with electrospray ionization (ESI) in both positive and negative modes. nih.gov

Sample preparation is a critical step for accurate analysis. A common procedure involves extraction with a suitable solvent, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before injection into the LC-MS/MS system. nih.gov For the analysis of IAA-glc in Arabidopsis, a Kinetex C18 column has been utilized with a gradient elution program. nih.gov

Table 1: Example LC-MS/MS Parameters for Auxin Metabolite Analysis

| Parameter | Setting |

|---|---|

| Column | Kinetex C18 100A (150 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

This table is illustrative of typical starting conditions for the analysis of auxin metabolites. nih.gov

Utilization of LC-TOF-MS for Metabolite Identification

Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS), particularly ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS), is a powerful tool for the identification of novel metabolites. mdpi.comnih.govresearchgate.net This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, typically with errors of less than 5 ppm. mdpi.com This accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. mdpi.comnih.gov

In the context of this compound research, LC-TOF-MS can be used to:

Confirm the identity of known auxin metabolites by matching their accurate mass and retention time to that of an authentic standard. nih.gov

Identify previously unknown derivatives by analyzing their fragmentation patterns (MS/MS spectra) and proposing structures based on the accurate masses of the fragment ions. mdpi.comresearchgate.net

Profile the entire "auxinome" in a plant extract in a single run, providing a comprehensive snapshot of all related metabolites present. researchgate.net

The fragmentation patterns observed in the MS/MS spectra provide structural information. For instance, in the negative ion mode, many indole-containing compounds show a characteristic fragment ion corresponding to the 3-methyleneindolin-1-ide structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds, including derivatives of this compound. While MS provides information on mass and elemental composition, NMR reveals the precise arrangement of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used:

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the spin systems within the glucose and oxindole (B195798) moieties.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the 2-oxindole-3-acetyl group and the glucose unit, as well as identifying the position of any additional substitutions on a novel derivative.

By systematically analyzing the data from these experiments, researchers can determine the complete structure, including the stereochemistry of the glycosidic bond and the configuration of the sugar ring.

In vitro Enzymatic Assays for Characterization of Biosynthetic Steps

Understanding the formation of this compound requires the characterization of the enzymes involved in its biosynthetic pathway. In vitro enzymatic assays are essential for this purpose, allowing researchers to study the activity and properties of specific enzymes in a controlled environment.

The biosynthesis of this compound is believed to occur in two main steps from indole-3-acetic acid (IAA):

Glucosylation of IAA: The formation of indole-3-acetyl-1-O-beta-D-glucose from IAA and uridine (B1682114) diphosphoglucose (UDPG) is catalyzed by the enzyme UDPG-indol-3-ylacetyl glucosyl transferase (IAA-glucose-synthase). nasa.gov An assay for this enzyme involves incubating a partially purified enzyme fraction with IAA and radiolabeled UDPG, followed by chromatographic separation and quantification of the radiolabeled indole-3-acetyl-1-O-beta-D-glucose product. nasa.gov

Oxidation to the Oxindole: The indole (B1671886) ring of the IAA-glucose conjugate is then oxidized to form the 2-oxindole structure. This reaction is catalyzed by enzymes such as DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1), which is known to oxidize IAA conjugates. nih.gov An assay for this step would involve incubating indole-3-acetyl-1-O-beta-D-glucose with the candidate enzyme (e.g., purified recombinant DAO1) and cofactors, and then using LC-MS to monitor the formation of this compound over time.

By studying the kinetics, substrate specificity, and inhibition of these enzymes, a detailed understanding of the regulation of this compound levels can be achieved. nih.gov

Application of Genetic Reporter Systems for Gene Expression Analysis (e.g., GUS reporter)

Genetic reporter systems are vital for studying when and where the genes involved in the metabolism of this compound are expressed in a plant. The β-glucuronidase (GUS) reporter system is one of the most widely used in plant molecular biology. ableweb.orgwikipedia.org

The core of the system is the uidA (or gusA) gene from E. coli, which encodes the GUS enzyme. wikipedia.org This system is used by creating a gene fusion, where the promoter of a gene of interest (e.g., the gene encoding IAA-glucose-synthase or DAO1) is linked to the GUS coding sequence. ableweb.org This chimeric gene is then introduced into a plant. ableweb.org

The activity of the promoter can then be visualized or quantified:

Histochemical Staining: Plant tissues are incubated with a substrate like 5-bromo-4-chloro-3-indolyl glucuronide (X-Gluc). ableweb.org The GUS enzyme cleaves this substrate, producing an insoluble blue precipitate in the cells where the gene is active. ableweb.orgmiamioh.edu This provides qualitative information on the spatial and temporal expression pattern of the gene.

Fluorometric Assay: For quantitative analysis, a substrate like 4-methylumbelliferyl-β-D-glucuronide (MUG) is used. GUS cleavage of MUG produces a fluorescent product that can be measured with a fluorometer, allowing for the quantification of gene expression levels.

By using the GUS reporter system, researchers can identify the tissues and developmental stages with high levels of this compound biosynthesis and investigate how the expression of the relevant genes is regulated by hormonal and environmental signals. nih.govresearchgate.net

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | oxIAA-glc |

| Indole-3-acetic acid | IAA |

| Uridine diphosphoglucose | UDPG |

| 5-bromo-4-chloro-3-indolyl glucuronide | X-Gluc |

| 4-methylumbelliferyl-β-D-glucuronide | MUG |

Future Research Directions and Unanswered Questions in 2 Oxindole 3 Acetyl Beta D Glucose Research

Discovery and Characterization of Additional Enzymes and Regulatory Proteins in the Metabolic Network

A primary focus for future research is the comprehensive identification and characterization of all enzymatic players and regulatory proteins involved in the metabolic network surrounding 2-oxindole-3-acetyl-beta-D-glucose. While key enzyme families such as the DIOXYGENASE FOR AUXIN OXIDATION (DAO) and UDP-glucosyltransferases (UGTs) have been implicated in the formation of oxidized and conjugated auxin metabolites, the specific enzymes that catalyze the glucosylation of 2-oxindole-3-acetic acid (oxIAA) to form this compound are not fully characterized in all plant species. nih.govfrontiersin.orgresearchgate.net

Future research should aim to:

Identify and functionally characterize the specific UGTs responsible for the glucosylation of oxIAA. This will involve a combination of genetic screening, biochemical assays with purified enzymes, and in planta analysis of mutants.

Uncover the regulatory proteins that control the expression and activity of these enzymes. This includes transcription factors and other signaling molecules that respond to developmental cues and environmental stimuli, thereby modulating the rate of this compound synthesis. nih.govnih.gov

Investigate the potential for protein complexes in the auxin catabolic pathway. It is plausible that enzymes involved in the oxidation and subsequent glucosylation of IAA physically interact to facilitate efficient metabolic channeling.

Elucidation of Full Metabolic Flux and Compartmentation of Auxin Catabolites

Understanding the dynamics of auxin catabolism requires a quantitative assessment of the metabolic flux through the pathway leading to this compound. Metabolic flux analysis, potentially using stable isotope labeling, will be instrumental in determining the rate of synthesis and turnover of this catabolite under various physiological conditions. nih.gov

Key unanswered questions in this area include:

How do environmental stresses, such as drought or pathogen attack, alter the metabolic flux towards this compound?

Furthermore, the subcellular compartmentation of auxin metabolites is a critical aspect of their function and regulation. biologists.comnih.govresearchgate.net While it is generally believed that the final steps of IAA biosynthesis occur in the cytoplasm, the precise subcellular location of this compound synthesis and accumulation remains to be definitively established. nih.govresearchgate.net Future studies should employ advanced cell biology and imaging techniques to pinpoint the cellular compartments—such as the cytoplasm, endoplasmic reticulum, or vacuole—where this catabolite is synthesized and stored.

Integration of Multi-Omics Data for a Systems Biology Understanding of Auxin Homeostasis

A systems-level understanding of how this compound contributes to auxin homeostasis can be achieved through the integration of multiple "omics" datasets. nih.govresearchgate.netnih.govnih.govnih.gov This approach allows for the construction of comprehensive models of the regulatory networks governing auxin metabolism.

Future research in this area should focus on:

Transcriptomics: To identify genes encoding enzymes, transporters, and regulatory proteins whose expression correlates with the levels of this compound.

Proteomics: To quantify the abundance of proteins involved in the synthesis and transport of this catabolite.

Metabolomics: To precisely measure the concentrations of this compound and its precursors in different genetic backgrounds and under various conditions. nih.govfrontiersin.orgresearchgate.net

By integrating these datasets, researchers can build predictive models of auxin homeostasis that can be experimentally validated. nih.govresearchgate.net This systems biology approach will be crucial for understanding the complex interplay between auxin biosynthesis, transport, and catabolism in regulating plant development. nih.govresearchgate.netnih.gov

Exploration of Functional Diversification Across Evolutionarily Divergent Plant Species

The pathways of auxin metabolism have evolved and diversified as plants adapted to different environments. nih.govresearchgate.netresearchgate.netnih.govbiorxiv.org While the core auxin signaling machinery is conserved, the specifics of auxin metabolism, including the formation of this compound, may vary significantly across the plant kingdom. nih.govfrontiersin.orgresearchgate.net

Future comparative studies should investigate:

The presence and abundance of this compound in a wide range of plant species, from algae and bryophytes to gymnosperms and angiosperms. This will provide insights into the evolutionary origins of this catabolic pathway.

The functional significance of this pathway in different species. For example, the relative importance of oxidation versus conjugation in inactivating IAA may differ between monocots and dicots. nih.govfrontiersin.orgresearchgate.net

The evolution of the enzymes involved in the synthesis of this compound. Phylogenetic analysis of enzyme families like the DAOs and UGTs can reveal how these enzymes have been recruited and modified for their roles in auxin catabolism throughout plant evolution.

By exploring the functional diversification of the this compound pathway, researchers can gain a deeper appreciation for the evolutionary plasticity of hormone regulatory networks in plants.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-oxindole-3-acetyl-beta-D-glucose, and how do glycosylation reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves regioselective glycosylation using protected glucose derivatives. For example, coupling 2-oxindole-3-acetic acid with activated β-D-glucose donors (e.g., trichloroacetimidates) under anhydrous conditions with Lewis acid catalysts (e.g., BF₃·Et₂O) . Yield optimization requires precise control of temperature (0–25°C), solvent (dry dichloromethane or acetonitrile), and stoichiometric ratios (1:1.2 donor:acceptor). Post-reaction purification via silica gel chromatography is critical to isolate the β-anomer .

Q. How can researchers quantify this compound in plant or biological matrices?

- Methodological Answer : Ultra-performance liquid chromatography with evaporative light scattering detection (UPLC-ELSD) is preferred for non-UV-active sugars. A validated protocol includes:

- Column : BEH Amide (2.1 × 100 mm, 1.7 µm).

- Mobile Phase : Acetonitrile/water (75:25 v/v) with 0.1% formic acid.

- ELSD Parameters : Drift tube 50°C, gas flow 1.5 L/min.

Calibration curves (0.1–10 µg/mL) show linearity (R² > 0.99) and LOD of 0.03 µg/mL .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer : Combine:

- NMR : ¹H/¹³C NMR to confirm β-D-glucose anomericity (J₁,₂ = 7–8 Hz) and oxindole acetyl linkage (δ ~2.1 ppm for CH₃).

- HRMS : ESI-TOF for molecular ion [M+H]⁺ (exact mass: C₁₆H₁₉NO₈, calc. 353.1109).

- IR : Stretching bands for amide (~1650 cm⁻¹) and glycosidic C-O (~1070 cm⁻¹) .

Advanced Research Questions

Q. How do contradictory findings in the biological activity of this compound arise, and what experimental controls mitigate misinterpretation?

- Methodological Answer : Discrepancies often stem from impurity interference (e.g., residual solvents or byproducts). Mitigation strategies:

- Purity Validation : ≥98% purity via HPLC-ELSD and ¹H NMR integration.

- Negative Controls : Use non-acetylated analogs (e.g., 2-oxindole-beta-D-glucose) to isolate acetyl-group-specific effects.

- Dose-Response Curves : Test across 3+ log units (e.g., 1 nM–100 µM) to confirm EC₅₀ consistency .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term metabolic studies?

- Methodological Answer : Stability is pH- and temperature-dependent. Best practices:

- Buffering : Use phosphate buffer (pH 6.8–7.2) to minimize hydrolysis.

- Storage : Lyophilize and store at –80°C; reconstitute in degassed solvents.

- Kinetic Monitoring : Track degradation via UPLC at 0, 24, and 72 hours; calculate t₁/₂ using first-order kinetics .

Q. How can researchers elucidate the metabolic fate of this compound in plant systems?

- Methodological Answer : Employ isotopic labeling (¹³C-glucose or ¹⁵N-oxindole) and tracer studies:

- Pulse-Chase Experiments : Administer labeled compound to Arabidopsis thaliana seedlings; harvest tissues at 0, 6, 12, and 24 h.

- Metabolite Profiling : Extract with 80% methanol, analyze via LC-HRMS (Q-Exactive HF-X).

- Pathway Mapping : Use KEGG or MetaCyc databases to identify intermediates (e.g., indole-3-acetic acid conjugates) .

Q. What computational approaches predict the interaction of this compound with plant hormone receptors?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Ligand Preparation : Optimize 3D structure with Gaussian09 (B3LYP/6-31G*).

- Receptor Selection : Use auxin-binding protein 1 (ABP1, PDB: 1LRH).

- Binding Affinity : Calculate ΔG values; validate with SPR assays (KD < 10 µM considered significant) .

Notes on Methodological Rigor

- Data Validation : Cross-reference results with synthetic standards and spiked recovery tests (85–115% acceptable) .

- Contradiction Analysis : Apply Bland-Altman plots for inter-method comparisons (e.g., UPLC vs. HPLC) .

- Ethical Compliance : Follow open-science principles by depositing raw spectra/chromatograms in public repositories (e.g., Zenodo) with FAIR metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.